molecular formula C13H8N2O B581635 3-(4-Formylphenyl)picolinonitrile CAS No. 1334500-10-5

3-(4-Formylphenyl)picolinonitrile

Cat. No. B581635
M. Wt: 208.22
InChI Key: RLAMFEAZUNLUIV-UHFFFAOYSA-N
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Description

“3-(4-Formylphenyl)picolinonitrile” is a chemical compound with the CAS Number: 1334500-10-5. It has a molecular weight of 208.22 and its molecular formula is C13H8N2O . The IUPAC name for this compound is 3-(4-formylphenyl)-2-pyridinecarbonitrile .


Molecular Structure Analysis

The molecular structure of “3-(4-Formylphenyl)picolinonitrile” can be represented by the InChI code: 1S/C13H8N2O/c14-8-13-12(2-1-7-15-13)11-5-3-10(9-16)4-6-11/h1-7,9H .


Physical And Chemical Properties Analysis

“3-(4-Formylphenyl)picolinonitrile” is a compound with a molecular weight of 208.22 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthetic Applications : 3-Hydroxy-4-substituted picolinonitriles, including compounds related to 3-(4-Formylphenyl)picolinonitrile, have been synthesized through unique approaches such as gold(I)-catalyzed cyclization and N–O bond cleavage of isoxazolopyridines under mild conditions. This synthesis method offers a versatile route for the development of picolinonitriles in various chemical studies and applications (Fukuhara et al., 2018).

  • Development of Organic Light-Emitting Diodes (OLEDs) : Novel 9,10-dihydroacridine derivatives linked to 5-phenylpicolinonitrile have shown promising characteristics in the construction of efficient host materials for red phosphorescent OLEDs. This linking strategy, which limits conjugation length and maintains triplet energy, has proven to be beneficial in enhancing device performance (Liu et al., 2018).

Medical and Biological Applications

  • Antiproliferative Activities : Thienylpicolinamidine derivatives synthesized from picolinonitriles have demonstrated significant in vitro antiproliferative activity against a variety of cancer cell lines. These compounds exhibit selective toxicity towards cancer cells without affecting normal human fibroblasts, making them promising candidates for cancer therapy (Ismail et al., 2020).

  • Antimicrobial Activities and DNA Interactions : Derivatives of picolinic acid, closely related to picolinonitriles, have shown potent antimicrobial activities against various bacterial strains. Additionally, molecular docking simulations have revealed that these compounds can efficiently bind with DNA, indicating potential applications in the field of antimicrobial agents or DNA-targeted therapies (Tamer et al., 2018).

Material Science and Engineering

  • Photophysics and Photochemistry : A molecular dyad containing a rhenium(I)tricarbonylpicoline moiety linked to a palladium(II) porphyrin has shown interesting photochemical and photophysical properties, including rapid substitution reactions under photoexcitation. Such dyads have potential applications in the development of photocatalysts for CO2 reduction to CO (Schneider et al., 2011).

Safety And Hazards

The safety data sheet for “3-(4-Formylphenyl)picolinonitrile” indicates that it is classified under GHS as having acute toxicity (oral, Category 4), and skin corrosion/irritation (Category 2) .

properties

IUPAC Name

3-(4-formylphenyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O/c14-8-13-12(2-1-7-15-13)11-5-3-10(9-16)4-6-11/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAMFEAZUNLUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716678
Record name 3-(4-Formylphenyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Formylphenyl)picolinonitrile

CAS RN

1334500-10-5
Record name 3-(4-Formylphenyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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